molecular formula C14H11N3O2 B14421370 methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate CAS No. 82523-11-3

methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

Cat. No.: B14421370
CAS No.: 82523-11-3
M. Wt: 253.26 g/mol
InChI Key: WVDZVFMSTGJXDA-UHFFFAOYSA-N
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Description

Methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by its fused ring structure, which includes an imidazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and esterification. The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The phenyl group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.

    Industry: It is utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: This compound shares a similar imidazo[4,5-b]pyridine core but differs in the position and type of substituents.

    6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile: Another related compound with a nitrile group instead of a carboxylate ester.

Uniqueness

Methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

82523-11-3

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 4-phenyl-1H-imidazo[4,5-c]pyridine-6-carboxylate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)11-7-10-13(16-8-15-10)12(17-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,15,16)

InChI Key

WVDZVFMSTGJXDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C(=C1)NC=N2)C3=CC=CC=C3

Origin of Product

United States

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